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molecular formula C7H6BrF B033196 4-Bromo-3-fluorotoluene CAS No. 452-74-4

4-Bromo-3-fluorotoluene

Cat. No. B033196
M. Wt: 189.02 g/mol
InChI Key: SLFNGVGRINFJLK-UHFFFAOYSA-N
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Patent
US05650533

Procedure details

A solution of 4-bromo-3-fluorotoluene (35 g) and sodium hydroxide (7.7 g) in pyridine and water was stirred and heated to reflux. Potassium permanganate (123 g) was added to the mixture over 2 hours. The resulting suspension was heated at reflux for a further 3 hours. The mixture was filtered hot through hyflo. The hyflo was washed with boiling water, followed by ethyl acetate. The cooled aqueous layer was acidified to pH1 with concentrated hydrochloric acid and extracted with ethyl acetate. The organic extract was washed with water, dried (MgSO4) and filtered. The filtrate was evaporated to dryness and the residue triturated with petroleum spirit (bp 60°-80° C.) to give 4-bromo-3-fluorobenzoic acid as a white solid (21.25 g), m.p. 213°-215° C.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[F:9].[OH-:10].[Na+].[Mn]([O-])(=O)(=O)=[O:13].[K+]>N1C=CC=CC=1.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:13])=[O:10])=[CH:4][C:3]=1[F:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C)F
Name
Quantity
7.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
123 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered hot through hyflo
WASH
Type
WASH
Details
The hyflo was washed with boiling water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue triturated with petroleum spirit (bp 60°-80° C.)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 21.25 g
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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